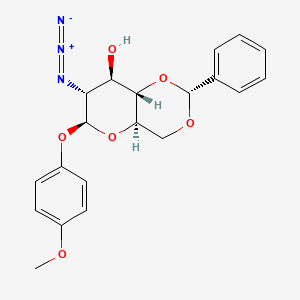
3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride
Overview
Description
3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride, also known as MPHP, is a synthetic compound that belongs to the family of cathinones. This compound has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Chemical Interactions and Complex Formation
3-(Piperidin-1-yl)propionic acid, a related compound, has been studied for its ability to form complexes with other chemicals. For instance, it forms a 1:2 adduct with triphenyltin chloride. This interaction involves the transfer of the acidic hydrogen atom to the imine nitrogen atom and the formation of an intramolecular hydrogen bond. This study is significant as it provides insights into the chemical properties and reactivity of similar compounds including 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride (Yan & Khoo, 2005).
Synthesis and Derivatives
Research into the synthesis of various piperidine-alkanoic acid hydrochlorides, which includes compounds related to 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride, has been conducted. These studies are important for understanding the methods of producing such compounds and their derivatives, which can have multiple applications in scientific research (Tsui & Wood, 1979).
Crystal Structure Analysis
The crystal and molecular structure of compounds related to 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride, such as 4-piperidinecarboxylic acid hydrochloride, has been characterized. This research is crucial for understanding the physical and chemical properties of these compounds at a molecular level (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Catalytic and Synthetic Applications
Studies have also been conducted on the use of piperidine derivatives in catalytic and synthetic applications. For example, research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of certain piperidine-based compounds demonstrates the potential utility of 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride in similar reactions (Mokhtary & Torabi, 2017).
Bioactivity and Pharmacological Studies
Additionally, the synthesis and study of piperidine-based compounds for their bioactivity and potential pharmacological applications are areas of research. While specific studies on 3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride may not be prevalent, research on similar compounds provides a foundation for understanding its potential applications (Unluer et al., 2016).
properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8-4-2-3-6-10(8)7-5-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJKDDRTALGEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-piperidin-1-yl)-propionic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















